2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine
Overview
Description
2,6-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)pyridine, also known as 2,6-BMP, is an organic compound that has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology. 2,6-BMP is a heterocyclic six-membered ring containing an oxazole and a pyridine moiety. It is a derivative of the pyridine family and is a structural analog of the neurotransmitter dopamine. 2,6-BMP has been studied for its potential to act as a neurotransmitter, as well as its ability to interact with various ion channels and receptors.
Scientific Research Applications
- Background : Researchers have developed an efficient one-pot biocatalytic process for synthesizing 2,6-bis(hydroxymethyl)pyridine from naturally occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- Background : 2,6-Bis(2-methylhydrazine-1-carbonyl)pyridine 1-oxide, a derivative of our compound, acts as an ideal ligand for promoting copper-catalyzed Ullmann-type coupling reactions of aryl halides with nitrogen nucleophiles in water .
- Background : Pyridine-2,6-dicarbonyl dichloride (a precursor of our compound) is used in the synthesis of pyridine-based polyamido-polyester optically active macrocycles .
Biocatalysis and Green Chemistry
Copper-Catalyzed Coupling Reactions
Polyamido-Polyester Synthesis
Antioxidant and Antimitotic Activities
properties
IUPAC Name |
(4S)-4-methyl-2-[6-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-6-17-12(14-8)10-4-3-5-11(16-10)13-15-9(2)7-18-13/h3-5,8-9H,6-7H2,1-2H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXIDHCQNRFIHV-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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